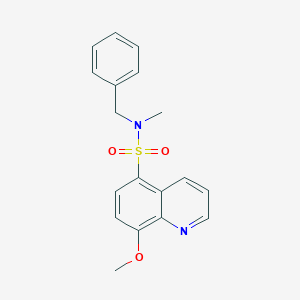![molecular formula C20H19N5O3S B15007512 1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B15007512.png)
1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of aromatic rings, a thia-aza spiro system, and a methoxyphenyl group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. The key steps typically include:
Formation of the Spirocyclic Core: This involves cyclization reactions that create the spirocyclic structure.
Functional Group Modifications: Introduction of the methoxyphenyl group and other substituents through reactions such as Friedel-Crafts acylation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carboxyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or carboxylic acid derivative.
Applications De Recherche Scientifique
1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Mécanisme D'action
The mechanism of action of 1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or alteration of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea: Another compound with a methoxyphenyl group and potential biological activity.
1-{β-[3-(4-Methoxy-phenyl)Propoxy]-4-Methoxyphenethyl}-1H-Imidazole Hydrochloride: A compound with a similar methoxyphenyl group used in biological assays.
Uniqueness
1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[44]nona-2,7-dien-3-yl}ethanone is unique due to its spirocyclic structure, which is less common in organic compounds
Propriétés
Formule moléculaire |
C20H19N5O3S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
1-[9-(4-methoxybenzoyl)-6-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-2-yl]ethanone |
InChI |
InChI=1S/C20H19N5O3S/c1-14(26)18-22-25(16-7-5-4-6-8-16)20(29-18)23(2)21-13-24(20)19(27)15-9-11-17(28-3)12-10-15/h4-13H,1-3H3 |
Clé InChI |
CSYUBYQKUVESLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NN(C2(S1)N(N=CN2C(=O)C3=CC=C(C=C3)OC)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007435.png)
![3-Methyl-6-trifluoromethyl-4H-benzo[1,4]thiazine-2-carboxylic acid phenethyl ester](/img/structure/B15007436.png)
![2-([2-(2,4-Dichloro-benzyloxy)-benzylidene]-hydrazono)-thiazolidin-4-one](/img/structure/B15007446.png)
![Ethyl 4-[5-(1-amino-2,4-dicyanopyrido[1,2-a]benzimidazol-3-yl)furan-2-yl]benzoate](/img/structure/B15007452.png)

![3,5-Dinitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15007458.png)

![N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]](/img/structure/B15007471.png)
![1-[1-[4-(Dibutylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone](/img/structure/B15007472.png)
![4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15007482.png)
![3-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B15007495.png)
![7-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15007497.png)
![2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15007498.png)
![2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B15007504.png)
